

Glycerol-13C3,d8: A Technical Guide for Metabolic Research

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Compound of Interest

Compound Name: Glycerol-13C3,d8

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Abstract

This technical guide provides a comprehensive overview of **Glycerol-13C3,d8**, a stable isotope-labeled compound pivotal for in-depth metabolic research. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, and its significant applications in metabolic flux analysis, particularly in studying gluconeogenesis and the pentose phosphate pathway. This document includes meticulously structured data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding and practical application of this powerful research tool.

Introduction

Glycerol-13C3,d8 is a deuterated and 13C labeled form of glycerol, where all three carbon atoms are the 13C isotope and all eight hydrogen atoms are deuterium (d8).[1][2][3] This extensive labeling makes it an invaluable tracer in metabolic studies, allowing researchers to track the fate of the glycerol backbone through various biochemical pathways with high precision using mass spectrometry and NMR spectroscopy.[1] Its primary applications lie in metabolic flux analysis (MFA), where it is used to quantify the rates of metabolic reactions, and as an internal standard for the accurate quantification of glycerol and other metabolites in biological samples.[1]

Chemical and Physical Properties

Glycerol-13C3,d8 is a stable, non-radioactive isotopologue of glycerol. Its physical and chemical properties are summarized in the table below. The high isotopic purity of both ¹³C and deuterium ensures minimal interference from naturally abundant isotopes, leading to more accurate and sensitive detection in tracer studies.

Property	Value	Reference
Chemical Formula	(DO ¹³ CD ₂) ₂ ¹³ CDOD	
Molecular Weight	103.12 g/mol	
Synonyms	Glycerin-13C3,d8, 1,2,3-Propanetriol-13C3,d8	
Isotopic Purity (¹³ C)	99 atom %	
Isotopic Purity (D)	98 atom %	
Boiling Point	182 °C	
Melting Point	20 °C	
Density	1.409 g/mL at 25 °C	
Appearance	Neat (liquid)	
Storage Temperature	Room temperature, away from light and moisture.	
Unlabeled CAS Number	56-81-5	
Labeled CAS Number	1215679-18-7	

Applications in Metabolic Research

Glycerol-13C3,d8 is a versatile tool in metabolic research with two primary applications:

- **Metabolic Tracer:** Its most significant use is as a tracer to elucidate the dynamics of metabolic pathways. By introducing **Glycerol-13C3,d8** into a biological system (in vivo or in vitro), researchers can track the incorporation of the labeled carbon and deuterium atoms

into downstream metabolites. This provides quantitative insights into the activity of pathways such as gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

- **Internal Standard:** Due to its chemical similarity to endogenous glycerol and its distinct mass, **Glycerol-13C3,d8** serves as an excellent internal standard for quantitative analysis by GC-MS or LC-MS. It co-elutes with unlabeled glycerol but is detected at a different mass-to-charge ratio, allowing for accurate correction of variations in sample preparation and instrument response.

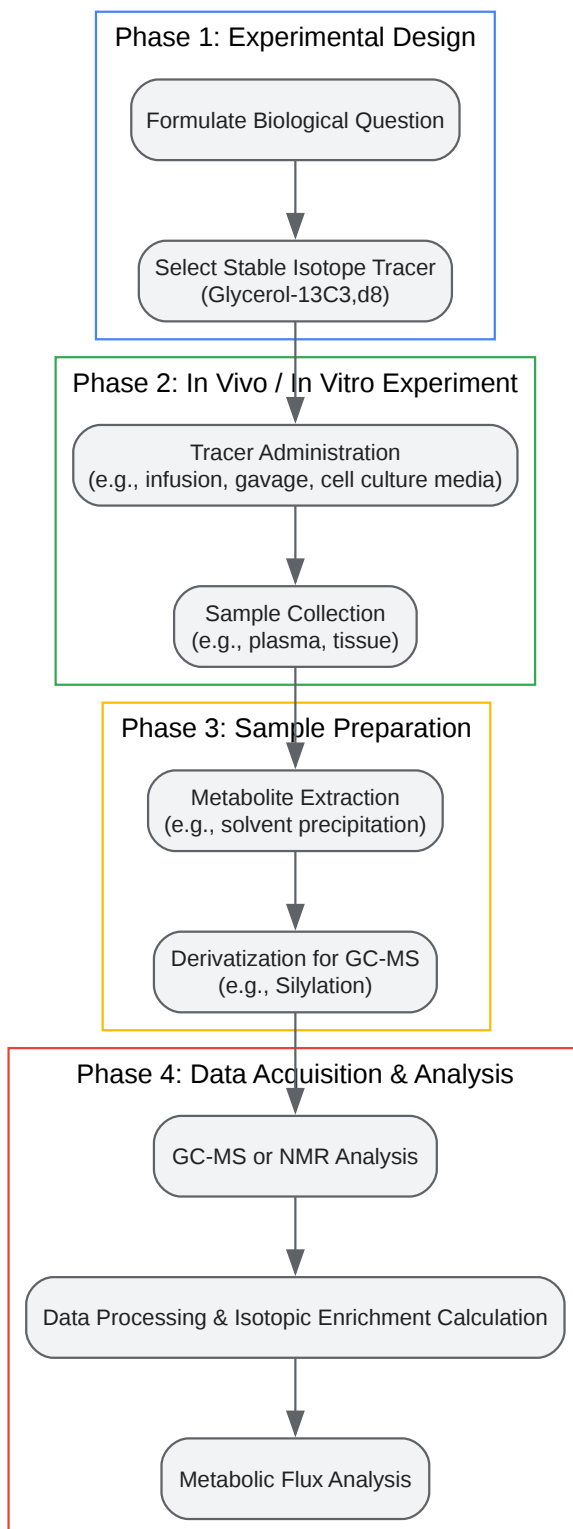
Experimental Protocols

The following sections provide detailed methodologies for a typical stable isotope tracing experiment using **Glycerol-13C3,d8**, from administration to analysis by GC-MS and NMR.

Experimental Workflow

A typical stable isotope tracing experiment involves the administration of the labeled substrate, collection of biological samples at various time points, extraction of metabolites, and subsequent analysis to determine isotopic enrichment.

Experimental Workflow for Stable Isotope Tracing with Glycerol-13C3,d8

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A generalized workflow for a stable isotope tracing experiment.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For the analysis of glycerol and other polar metabolites, a derivatization step is required to increase their volatility.

4.2.1. Plasma Metabolite Extraction

- **Sample Thawing:** Thaw frozen plasma samples on ice.
- **Protein Precipitation:** To a 100 μL plasma sample, add 800 μL of a cold (-20°C) 8:1 methanol:water solution.
- **Internal Standard Spiking:** Add a known amount of a suitable internal standard if **Glycerol- $^{13}\text{C}_3,\text{d}_8$** is the tracer being analyzed. If **Glycerol- $^{13}\text{C}_3,\text{d}_8$** is used as the internal standard, spike it into the samples containing the unlabeled glycerol.
- **Vortexing and Incubation:** Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C .
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Drying:** Evaporate the supernatant to complete dryness using a speed vacuum concentrator.

4.2.2. Derivatization (Silylation)

- **Methoxyamination:** To the dried metabolite extract, add 40 μL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at room temperature overnight (approximately 16 hours) with gentle shaking. This step protects aldehyde and ketone groups.
- **Silylation:** Add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the sample.

- Incubation: Incubate the mixture at 80°C for 1.5 to 2 hours with occasional vortexing. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.
- Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

4.2.3. GC-MS Instrumentation and Parameters

The following are typical starting parameters for the GC-MS analysis of silylated glycerol. Optimization may be required based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	Agilent 7890B or similar
Mass Spectrometer	Agilent 5977B or similar
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1 mL/min
Injector Temperature	250°C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 70°C, hold for 1 min. Ramp to 290°C at 5°C/min. Hold at 290°C for 1 min.
Transfer Line Temp	290°C
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 50-600

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the positional labeling of metabolites, which is crucial for distinguishing between different metabolic pathways.

4.3.1. Tissue Metabolite Extraction

- **Tissue Homogenization:** Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a cryogenic grinder.
- **Extraction Solvent Addition:** Add a cold (-20°C) methanol:chloroform:water (2:1:0.8, v/v/v) solution to the powdered tissue.
- **Homogenization:** Further homogenize the mixture using a tissue homogenizer.
- **Phase Separation:** Centrifuge the homogenate at $14,000 \times g$ for 15 minutes at 4°C . This will separate the mixture into an upper aqueous (polar metabolites), a lower organic (lipids), and a solid pellet (proteins and nucleic acids) phase.
- **Aqueous Phase Collection:** Carefully collect the upper aqueous phase containing the polar metabolites.
- **Drying:** Lyophilize the aqueous extract to dryness.

4.3.2. NMR Sample Preparation

- **Resuspension:** Reconstitute the dried polar metabolite extract in a suitable volume (e.g., 600 μL) of a D_2O -based NMR buffer (e.g., 100 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
- **Sample Transfer:** Transfer the reconstituted sample to a 5 mm NMR tube.

4.3.3. ^{13}C NMR Acquisition Parameters

The following are typical parameters for a 1D ^1H -decoupled ^{13}C NMR experiment.

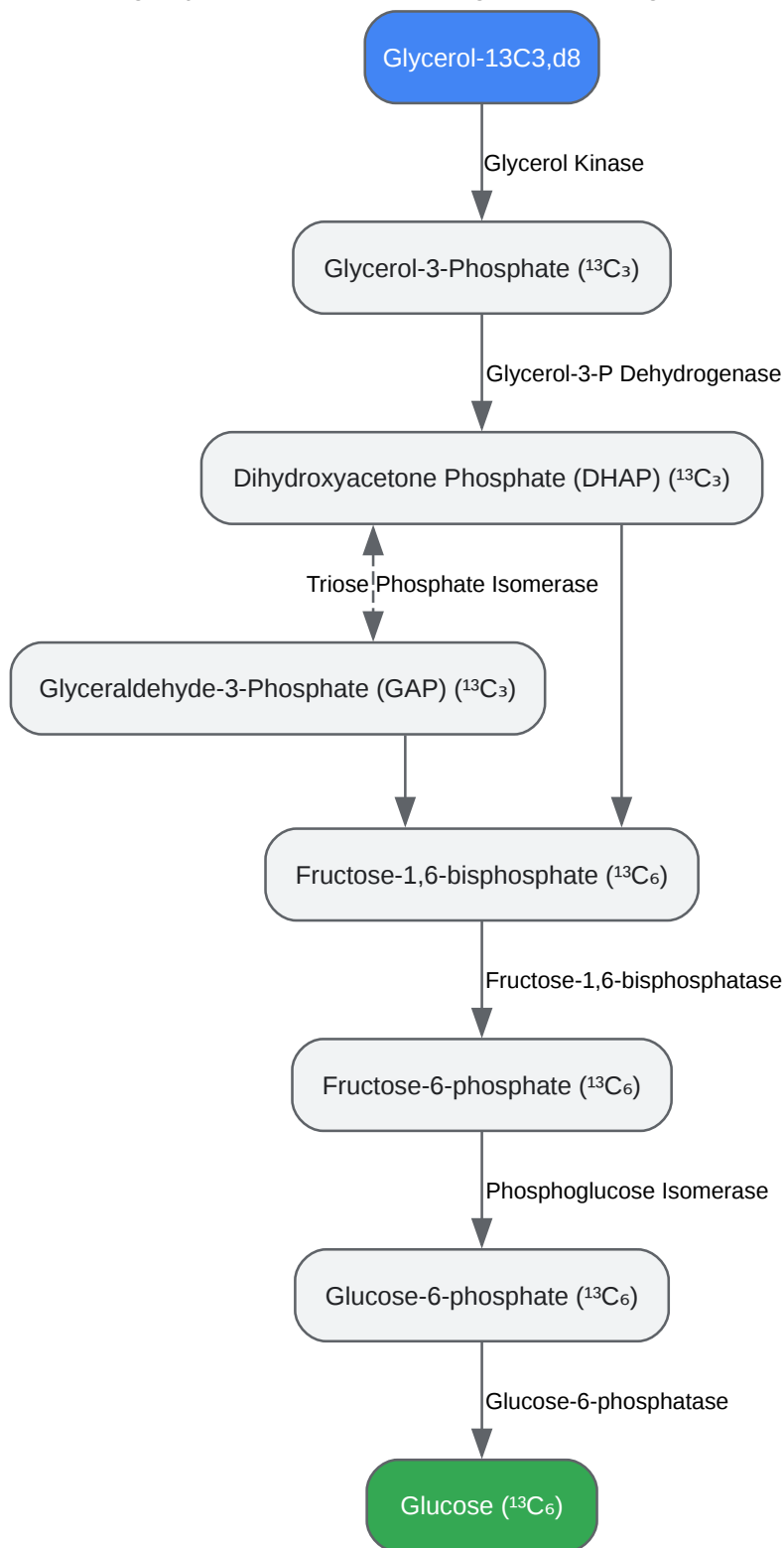
Parameter	Setting
Spectrometer	Bruker Avance III 600 MHz or similar
Probe	5 mm CryoProbe or broadband probe
Pulse Program	zgdc30 (or similar with proton decoupling)
Acquisition Time (AQ)	1.0 - 2.0 s
Relaxation Delay (D1)	2.0 - 5.0 s
Number of Scans (NS)	4096 - 16384 (depending on sample concentration)
Spectral Width (SW)	200 - 250 ppm
Temperature	298 K

Metabolic Pathway Analysis

Glycerol-13C3,d8 is particularly useful for tracing the flow of carbon through central metabolic pathways.

Gluconeogenesis

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Glycerol is a key substrate for gluconeogenesis. When **Glycerol-13C3,d8** is metabolized, the ¹³C atoms are incorporated into glucose.

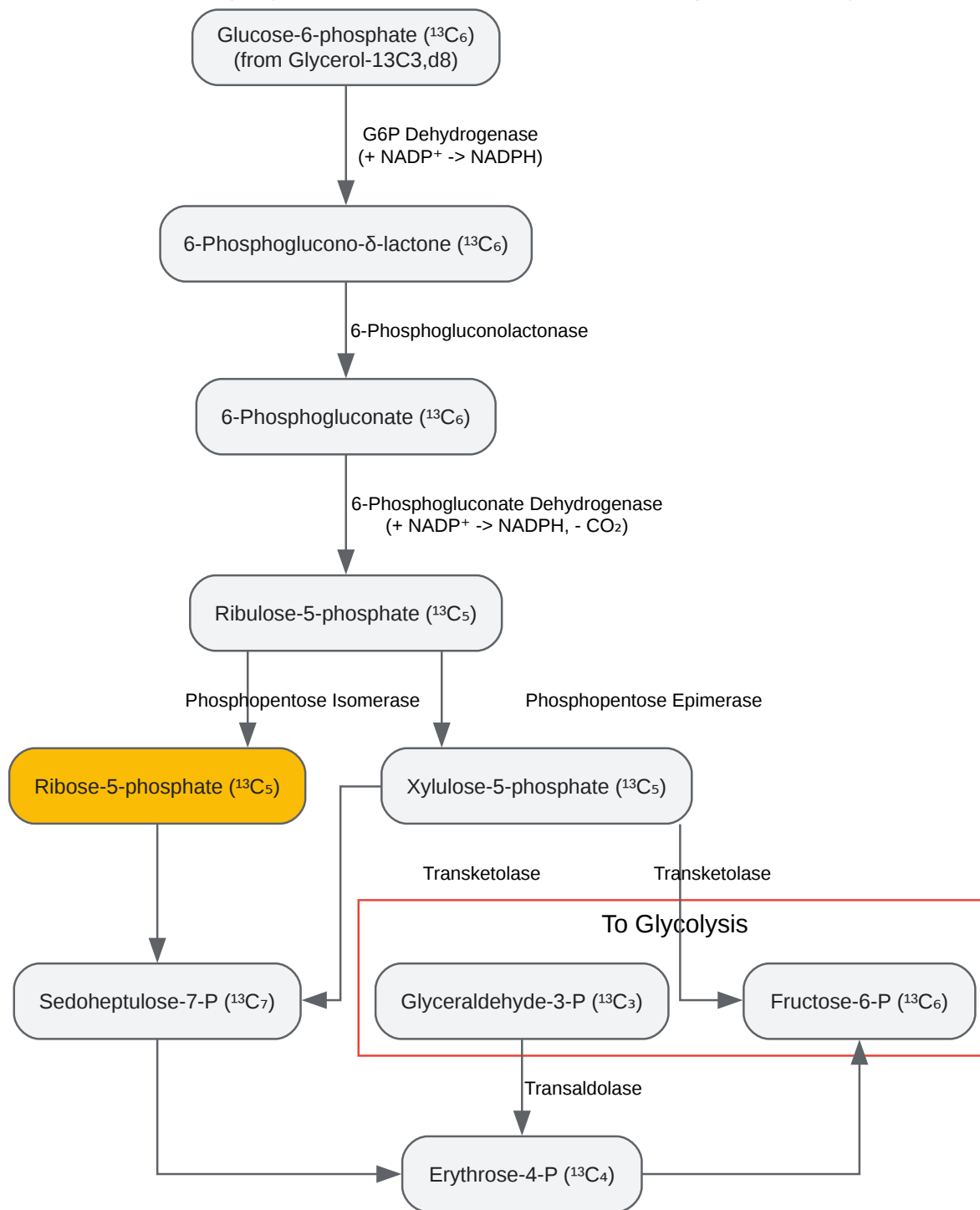
Tracing Glycerol- $^{13}\text{C}_3,\text{d}_8$ through Gluconeogenesis[Click to download full resolution via product page](#)

The metabolic fate of ^{13}C from **Glycerol- $^{13}\text{C}_3,\text{d}_8$** in gluconeogenesis.

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a metabolic pathway parallel to glycolysis. It generates NADPH and pentoses (five-carbon sugars). The ^{13}C atoms from **Glycerol- $^{13}\text{C}_3$,d8**, after being incorporated into Glucose-6-phosphate, can enter the PPP.

Tracing Glycerol-13C3,d8 into the Pentose Phosphate Pathway

[Click to download full resolution via product page](#)Carbon shuffling from **Glycerol-13C3,d8**-derived glucose in the PPP.

Conclusion

Glycerol-13C3,d8 is a powerful and versatile tool for researchers in the fields of metabolism and drug development. Its high isotopic enrichment and chemical stability make it an ideal tracer for elucidating the complex dynamics of metabolic pathways. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective application of **Glycerol-13C3,d8** in experimental designs, ultimately contributing to a deeper understanding of cellular metabolism in both health and disease.

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